molecular formula (C6H9NO)n<br>C6H9NO B124986 Polyvinylpyrrolidone CAS No. 9003-39-8

Polyvinylpyrrolidone

Cat. No. B124986
CAS RN: 9003-39-8
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

Polyvinylpyrrolidone (PVP), also known as polyvidone or povidone, is a water-soluble polymer compound made from the monomer N-vinylpyrrolidone . It is an inert, non-toxic, temperature-resistant, pH-stable, biocompatible, biodegradable polymer that helps to encapsulate and cater both hydrophilic and lipophilic drugs .


Synthesis Analysis

PVP is obtained by the polymerization of monomer N-vinylpyrrolidone . The synthesis of PVP is based on the Reppe Acetylene chemistry developed at BASF . The process involves the primary synthesis of the monomer, N-vinylpyrrolidone, which further undergoes a polymerization process to obtain the final product, PVP .


Molecular Structure Analysis

PVP is a linear polymer of 1-vinyl-2-pyrrolidinone. The repeating unit of its structure is [-CH2-CH (N-CH3-CO)-], where the parentheses represent a pyrrolidone group . PVP is available in a range of molecular weights and related viscosities, and can be selected according to the desired application properties .


Chemical Reactions Analysis

PVP has been found to interact with various substances. For instance, it acts as a capping agent due to its steric properties such as long alkyl chains, which helps stabilize the dispersion of colloidal Pt NCs .


Physical And Chemical Properties Analysis

PVP is a white to light yellow, hygroscopic, amorphous powder . It is soluble in water and in a broad range of liquid media, has high chemical and thermal resistance, and unique wetting, binding, and film-forming properties .

Scientific Research Applications

Biomedical Applications

Polyvinylpyrrolidone (PVP) is notable for its use in biomedical applications. It's a polymer that has been employed in various forms for medicinal purposes. For instance, PVP K-30 has been studied for its effects on cells cultured in vitro, specifically its dose- and time-dependent toxicity to HeLa cells and its ability to induce apoptosis and cell cycle arrest at the G2/M phase. Additionally, it was found that α-tocopherol could protect cells from PVP K-30 cytotoxicity (Wang, Lou, Luo, Zhang, & Wang, 2003). Furthermore, PVP has been used as a primary component in the creation of hydrogels for wound dressings and therapeutic systems, using ionizing radiation for crosslinking and sterilization, which successfully passed clinical tests (Rosiak & Olejniczak, 1993).

Industrial and Environmental Applications

PVP has found applications in industrial and environmental contexts. For example, in the field of flow assurance and natural gas hydrate exploitation, the influence of PVP molecules at the hydrate-liquid water interface was studied. It was discovered that PVP changes the surface properties of hydrate, enhancing the hydrate decomposition rate (Choudhary, Das, Roy, & Kumar, 2016).

Enhancement of Enzymatic Hydrolysis

PVP has been used to improve the enzymatic hydrolysis of lignocelluloses by reducing the non-productive adsorption of cellulase on lignin. This was achieved by adding PVP to the lignocellulose substrate, resulting in a significant increase in enzymatic digestibility (Cai, Qiu, Zeng, Lin, Lin, Lou, Zhan, Pang, Huang, & Xie, 2017).

Controlled Drug Delivery

In the pharmaceutical sector, PVP has been extensively used in controlled drug delivery systems. Its versatility as a carrier, along with its inertness, non-toxicity, and biocompatibility, makes it an essential polymer in this field. Studies have shown its effectiveness in improving drug bioavailability and stability, adjusting drug release rates, and prolonging the in vivo circulation time of liposomes (Luo, Hong, Shen, Wu, & Lin, 2021).

Future Directions

PVP has a promising future in the field of pharmaceuticals. It is being explored for its potential in the design of Povidone-iodine (PVP–I) and clinical trials to assess therapeutic efficacy against COVID-19 . It is also being studied for its role in the emerging controlled or targeted formulations .

properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
Record name 1-VINYL-2-PYRROLIDONE
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Product Name

N-Vinyl-2-pyrrolidone

Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS RN

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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α,α'-azoisobutyronitrile
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110 mg
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145 mL
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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4-sulfobenzotriazole sodium salt
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water-alcohol
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinylpyrrolidone
Reactant of Route 2
Reactant of Route 2
Polyvinylpyrrolidone
Reactant of Route 3
Polyvinylpyrrolidone
Reactant of Route 4
Polyvinylpyrrolidone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Polyvinylpyrrolidone
Reactant of Route 6
Polyvinylpyrrolidone

Citations

For This Compound
326,000
Citations
KM Koczkur, S Mourdikoudis, L Polavarapu… - Dalton …, 2015 - pubs.rsc.org
Colloidal synthesis offers a route to nanoparticles (NPs) with controlled composition and structural features. This Perspective describes the use of polyvinylpyrrolidone (PVP) to obtain …
Number of citations: 411 pubs.rsc.org
AP Simonelli, SC Mehta, WI Higuchi - Journal of pharmaceutical sciences, 1970 - Elsevier
… of polyvinylpyrrolidone inhibition of sulfathiazole single crystal growth are presented. It was found that the minimum concentration of polyvinylpyrrolidone … of polyvinylpyrrolidone used for …
Number of citations: 256 www.sciencedirect.com
M Liu, X Yan, H Liu, W Yu - Reactive and Functional Polymers, 2000 - Elsevier
The interaction between polyvinylpyrrolidone (PVP) and metal cations has been studied in absolute ethanol and water at room temperature and atmospheric pressure. The UV-VIS and …
Number of citations: 157 www.sciencedirect.com
B Nair - International journal of toxicology, 1998 - journals.sagepub.com
Polyvinylpyrrolidone (PVP) is a linear polymer of 1-vinyl-2-pyrrolidone monomers used as a binder, emulsion stabilizer, film former, hair fixative, and suspending agent-nonsurfactant. …
Number of citations: 106 journals.sagepub.com
AP Simonelli, SC Mehta, WI Higuchi - Journal of pharmaceutical sciences, 1969 - Elsevier
The apparent solubility and rate of solution of sulfathiazole from compressed tablets containing polyvinylpyrrolidone (PVP) were found to be greatly increased if sulfathiazole was …
Number of citations: 494 www.sciencedirect.com
Y Luo, Y Hong, L Shen, F Wu, X Lin - AAPS PharmSciTech, 2021 - Springer
Polyvinylpyrrolidone (PVP), a non-ionic polymer, has been employed in multifarious fields such as paper, fibers and textiles, ceramics, and pharmaceutics due to its superior properties. …
Number of citations: 65 link.springer.com
S Siggia - Journal of the American Pharmaceutical Association …, 1957 - Elsevier
Polyvinylpyrrolidone is a water-soluble, physiologically acceptable polymer which has the ability to tie up iodine. The PVP-iodine resulting from this combination retains the germicidal …
Number of citations: 118 www.sciencedirect.com
M Kurakula, GSNK Rao - Journal of drug delivery science and technology, 2020 - Elsevier
Polyvinylpyrrolidone (PVP) is a water-soluble polymer obtained by polymerization of monomer N-vinylpyrrolidone. PVP is an inert, non-toxic, temperature-resistant, pH-stable, …
Number of citations: 291 www.sciencedirect.com
M Hayama, K Yamamoto, F Kohori, T Uesaka, Y Ueno… - Biomaterials, 2004 - Elsevier
We revealed morphology and physicochemical behavior of a widely used powerful hydrophilizing agent, polyvinylpyrrolidone (PVP), present on polysulfone (PS)/PVP films by atomic …
Number of citations: 104 www.sciencedirect.com
D Malina, A Sobczak-Kupiec, Z Wzorek… - Digest Journal of …, 2012 - researchgate.net
The synthesis methods, stability and characteristics of silver nanoparticles have become the subject of many studies in recent years. Currently nanomaterials based on AgNPs are …
Number of citations: 143 www.researchgate.net

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